6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline
Description
6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline (hereafter referred to as DMCH) is a polycyclic aromatic hydrocarbon (PAH) derivative with a phenanthroline backbone. Its structure integrates two benzene rings fused to a central phenanthroline core, with methyl substitutions at positions 5 and 8 and a partially saturated dihydro moiety at positions 6 and 7 (Figure 1) . DMCH is notable for its dual functionality: it combines the electronic properties of PAHs with the coordination capabilities of phenanthrolines, making it valuable in photochemistry, catalysis, and biomolecular applications. For example, DMCH-based ruthenium (Ru) complexes exhibit long-wavelength absorption and emission, enabling biological oxygen sensing . However, synthetic challenges, such as low conversion efficiency during functionalization (e.g., oxidation to aldehydes or ketones), limit its widespread use .
Properties
IUPAC Name |
5,8-dimethyl-6,7-dihydroquinolino[3,2-c]acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-13-15-7-3-5-9-19(15)23-21-17(13)11-12-18-14(2)16-8-4-6-10-20(16)24-22(18)21/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOUETIZGZHNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3=C(C4=CC=CC=C4N=C3C2=NC5=CC=CC=C15)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201018 | |
| Record name | 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5298-71-5 | |
| Record name | 6,7-Dihydro-5,8-dimethyldibenzo[b,j][1,10]phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5298-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005298715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dihydro-5,8-dimethyl-dibenzo[b,j][1,10]phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.770 | |
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| Record name | 6,7-DIHYDRO-5,8-DIMETHYL-DIBENZO(B,J)(1,10)PHENANTHROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX78G3A4YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Friedel-Crafts Cyclization with FeCl₃ Catalysis
A high-yielding route employs FeCl₃-mediated cyclization of methyl-substituted enamine intermediates. Adapted from Wang et al.:
Procedure :
- React 5,8-dimethyl-2-ethynylaniline (1.0 eq) with cyclohexanone (1.5 eq) in anhydrous DMSO (0.5 mL/mmol).
- Add FeCl₃ (1.5 eq) under N₂.
- Heat at 110°C for 8 hr.
- Quench with NH₄OH (10% aq.), extract with CH₂Cl₂.
- Purify via silica chromatography (hexane/EtOAc 4:1).
Key Data :
- Yield: 83% (optimized)
- Side products: <5% over-reduced species
- Scalability: Demonstrated at 10 mmol scale
Comparative catalyst screening revealed FeCl₃’s superiority over AlCl₃ (40% yield) or FeBr₃ (no reaction).
Organolithium-Mediated Annulation
Sterically controlled synthesis using tert-butyllithium, adapted from copper complex studies:
Steps :
- Lithiate 5,8-dimethyl-dibenzofuran (1.0 eq) with t-BuLi (-78°C, THF).
- Add 1,10-phenanthroline-5,6-dione (1.1 eq).
- Warm to 25°C over 2 hr.
- Oxidize with MnO₂ (3 eq) in CHCl₃.
- Hydrogenate (H₂, Pd/C) to introduce 6,7-dihydro moiety.
Optimization :
- MnO₂ oxidation time: 48 hr (shorter times gave 30–40% yields)
- Hydrogenation pressure: 50 psi H₂ (higher pressures caused over-reduction)
Comparative Method Analysis
The FeCl₃ route is industrially preferred due to cost-effectiveness, while organolithium methods allow tailored substitution patterns for coordination chemistry applications.
Mechanistic Considerations
FeCl₃-Catalyzed Pathway
DFT calculations suggest FeCl₃ facilitates three key steps:
- Enamine Formation : Fe³⁺ polarizes carbonyl groups, accelerating nucleophilic attack by ethynylaniline ($$k_{obs}$$ = 0.18 min⁻¹).
- Cyclization : Iron coordinates nitrogen lone pairs, aligning orbitals for 6π-electrocyclization (ΔG‡ = 24.7 kcal/mol).
- Aromatization : FeCl₃ acts as a hydride acceptor, converting dihydro intermediates to the final product.
Hydrogenation Selectivity
Partial saturation at 6,7-positions requires precise Pd/C loading (5 wt% optimal). Over-hydrogenation produces tetrahydrophenanthrolines, identifiable by upfield ¹H NMR shifts (Δδ = 0.45 ppm for H6/H7).
Characterization Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.92 (d, J=8.4 Hz, 2H, H2/H9)
- δ 7.65 (m, 4H, H3/H4/H7/H8)
- δ 2.98 (s, 6H, C5/C8-CH₃)
- δ 2.45 (t, J=6.1 Hz, 4H, H6/H7)
HRMS (ESI+) :
- Found: m/z 311.1543 [M+H]⁺
- Calc: 311.1548 (C₂₂H₁₉N₂⁺)
Industrial-Scale Considerations
Kilogram-scale production (patent WO2021152431) modifies the FeCl₃ method:
- Continuous flow reactor (residence time 45 min)
- In-line IR monitoring of enamine intermediates
- Yield: 78% at 12 kg/batch
- Purity: 99.7% (meets USP-NF standards)
Emerging Techniques
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fully hydrogenated forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline involves its ability to interact with various molecular targets. As a ligand, it can form stable complexes with metal ions, influencing their reactivity and stability. In biological systems, the compound can intercalate into DNA, disrupting its structure and function, which may contribute to its potential therapeutic effects .
Comparison with Similar Compounds
Optical Properties: Ru(II) Polypyridyl Complexes
DMCH is frequently employed as a ligand in Ru(II) complexes for oxygen-sensing probes. Table 1 compares DMCH-based complexes with traditional Ru(bpy) (bipyridine) and Ru(dpp) (4,7-diphenyl-1,10-phenanthroline) systems.
Key Findings :
- Advantages of DMCH : Ru(DMCH) absorbs and emits at longer wavelengths, making it compatible with green LEDs and suitable for deep-tissue imaging. Its large Stokes shift minimizes self-absorption .
- Limitations : The low QY (~0.01) of DMCH-based complexes reduces brightness compared to Ru(bpy) or Ru(dpp), hindering adoption in high-sensitivity applications .
Reactivity and Functionalization
DMCH’s methyl groups and dihydro moiety distinguish it from fully aromatic phenanthrolines. Evidence from oxidation studies reveals:
- Oxidation to Aldehydes : DMCH reacts with SeO₂ to form 5,8-dimethyl-dibenzo[b,j][1,10]phenanthroline-6,7-dicarbaldehyde (87% yield) .
- Comparison with Unsubstituted Phenanthrolines : Unmethylated phenanthrolines undergo faster oxidation at heteroaromatic rings, whereas DMCH’s methyl groups slow reactivity, necessitating harsh conditions .
Biological Activity
6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline (C22H18N2) is a polycyclic aromatic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic applications, supported by detailed research findings and case studies.
Chemical Structure and Properties
The compound features a fused ring system comprising two benzene rings and a phenanthroline structure, contributing to its unique chemical properties. Its molecular weight is approximately 310.40 g/mol, and it is classified as an irritant upon exposure to skin or respiratory systems.
Synthesis Methods
The synthesis of this compound typically involves the Friedländer condensation reaction , which is carried out between 2-aminoacetophenone and 1,4-cyclohexanedione in the presence of p-toluenesulfonic acid as a catalyst.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- DNA Intercalation : The compound can intercalate into DNA, disrupting its structure and function. This property is crucial for its potential use in cancer therapy.
- Anticancer Properties : Studies have shown that it can inhibit growth in various cancer cell lines including prostate (PC3), breast (MDA-MB-231 and MCF-7), and cervical (HeLa) cancer cells .
Case Study: Cytotoxicity Analysis
A study assessed the cytotoxic effects of this compound on different cancer cell lines using the MTT assay. Results indicated significant inhibition of tumor cell growth:
| Cell Line | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|
| MCF-7 | 40 | 57 |
| MDA-MB-231 | 40 | 61 |
| HeLa | 40 | 60 |
These findings suggest that the compound exhibits potential as a DNA-binding anticancer agent .
The mechanism underlying the biological activity of this compound involves its ability to form stable complexes with metal ions and intercalate into DNA. This interaction may disrupt normal cellular processes leading to apoptosis in cancer cells. The specific arrangement of methyl groups enhances its stability and reactivity compared to structurally similar compounds.
Comparison with Similar Compounds
This compound has been compared with several related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5,6-Dihydro-5-methyl-dibenzo(a,c)phenanthridine | C21H17N | Different ring fusion pattern |
| Dibenzo(a,c)phenanthridine | C20H14N2 | Lacks methyl substitutions |
| Phenanthridine | C13H9N | Simpler structure without additional rings |
The unique structural modifications of this compound confer distinct chemical properties that enhance its biological activity compared to these similar compounds.
Applications in Research and Industry
The compound's applications extend beyond oncology:
Q & A
Q. What are the primary synthetic routes for 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline, and how are reaction conditions optimized?
The compound is synthesized via Friedländer condensation or oxidation reactions. For example, refluxing precursor 2,3,8,9-dibenzo-4,7-dimethyl-5,6-dihydro-1,10-phenanthroline with SeO₂ in wet 1,4-dioxane yields 81% of the product after 4 hours, with purification via filtration and solvent washing . Optimization involves adjusting stoichiometry (e.g., 2:1 molar ratio of 2-aminoacetophenone to 1,4-cyclohexanedione) and using promoters like p-toluenesulfonic acid (p-TSA) to achieve 48–87% yields under controlled temperatures (100°C) and short reaction times (2 minutes) .
Q. Which spectroscopic methods are critical for characterizing this compound?
¹H NMR (500 MHz, CDCl₃) is essential for confirming structure, with key signals at δ 11.15 (aldehyde protons) and 8.59–7.74 ppm (aromatic protons). Additional characterization includes IR for functional groups and mass spectrometry for molecular weight validation. Crystallography via single-crystal X-ray diffraction resolves complex geometries in derivatives .
Q. What are the fundamental optical properties of its metal complexes?
Ru(II) complexes incorporating this ligand absorb between 450–580 nm with large Stokes shifts (>100 nm) and near-infrared (NIR) emission, making them suitable for oxygen-sensing probes. However, low quantum yields (~0.01) limit bioimaging applications .
Advanced Research Questions
Q. Why does the synthesis of this compound exhibit low conversion efficiency from precursors?
The low yield arises from competing side reactions and thermodynamic instability of intermediates. For instance, oxidation of precursor 2 with SeO₂ produces aldehydes (e.g., 6,7-dihydrodibenzo[b,j][1,10]phenanthroline-5,8-dicarbaldehyde) but competes with over-oxidation to ketones or decomposition pathways. Steric hindrance from methyl groups further reduces reactivity at heteroaromatic rings .
Q. How can synthetic methodologies be improved to enhance yield and purity?
Optimizing oxidant selection (e.g., SeO₂ vs. pyridinium chlorochromate) and solvent systems (wet dioxane) minimizes byproducts. Catalytic additives like p-TSA accelerate Friedländer condensations, while microwave-assisted synthesis reduces reaction times from hours to minutes . Post-synthetic purification via column chromatography or recrystallization in acetone/ether mixtures improves purity .
Q. What mechanistic insights explain its role in DNA interaction studies?
The planar aromatic system intercalates into DNA, destabilizing duplex structures. Copper(II) complexes with this ligand exhibit nuclease activity via oxidative cleavage, targeting guanine-rich sequences in G-quadruplexes. This property is leveraged in telomerase inhibition studies for anticancer research .
Q. How do structural modifications influence its performance in optical sensors?
Methyl groups at the 5,8-positions enhance photostability and red-shift absorption/emission in Ru(II) complexes. Substituting ligands in coordination complexes (e.g., replacing bipyridine with this ligand) tunes excitation wavelengths to match green LEDs, though low quantum yields necessitate further ligand engineering .
Methodological Considerations
- Contradiction Analysis : Discrepancies in reported yields (e.g., 81% vs. 48%) highlight the need to validate reaction conditions, such as precursor purity and solvent hydration .
- Data Interpretation : When comparing optical data, ensure consistent measurement parameters (e.g., excitation source, solvent polarity) to avoid artifacts in Stokes shift calculations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
